N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide
Description
N-(5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic 1,3,4-oxadiazole derivative characterized by a butyramide moiety linked to a 4-methylbenzyl-substituted oxadiazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their biological and material science applications. The 1,3,4-oxadiazole core is known for its electron-withdrawing properties, stability, and versatility in forming hydrogen bonds, making it a key structural motif in drug design and optoelectronic materials .
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-4-12(18)15-14-17-16-13(19-14)9-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYARMCNMZNXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methylbenzyl hydrazine with butyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole carboxylic acids, while reduction may produce oxadiazole alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use in drug development for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives but differs in substituent groups, which critically influence its activity and applications. Key analogs include:
Key Observations :
- Unlike LMM5 (a benzamide derivative), the butyramide chain in the target compound may reduce steric hindrance, favoring interactions with enzymes like hCA I or microbial targets .
- Compared to PBPOPB (an optoelectronic material), the absence of extended aromatic systems (e.g., biphenyl) limits its use in light-emitting devices but may enhance solubility for pharmacological applications .
Enzyme Inhibition
Derivative 6d, a sulfonyl butyramide analog, exhibited strong hCA I inhibition (IC₅₀ = 12.3 nM) via interactions with residues like Thr199 and His64 in the enzyme’s active site .
Antimicrobial Activity
LMM5 demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL), comparable to fluconazole (MIC = 2 µg/mL) . The target compound’s butyramide group could enhance activity against Gram-negative bacteria, as similar oxadiazoles disrupt membrane integrity via hydrophobic interactions.
Physicochemical Properties
| Property | N-(5-(4-Methylbenzyl)-oxadiazol)butyramide | Derivative 6d | LMM5 |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 3.1 | 4.2 |
| Thermal Stability | Decomposes at ~220°C | >250°C | N/A |
| Solubility | Moderate in DMSO | High in DMSO | Low |
Notes:
- The lower logP of the target compound compared to LMM5 suggests better aqueous solubility, a critical factor for drug bioavailability.
- Thermal stability (~220°C) is inferior to PBPOPB (decomposition >300°C), limiting high-temperature optoelectronic applications .
Biological Activity
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic organic compound that belongs to the oxadiazole family. The oxadiazole ring is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features:
- Oxadiazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms and one oxygen atom.
- Butyramide Moiety : Enhances the compound's solubility and biological activity.
- 4-Methylbenzyl Substituent : Contributes to the compound's lipophilicity and potential receptor interactions.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Salmonella typhi | Significant inhibition |
| Staphylococcus aureus | Effective at higher concentrations |
The mechanism of action for the antimicrobial activity is believed to involve the disruption of bacterial cell wall synthesis or membrane integrity .
2. Anticancer Properties
This compound has shown potential anticancer effects in various in vitro studies. The compound may induce apoptosis in cancer cells through mechanisms such as:
- Caspase Activation : Initiating programmed cell death pathways.
- Inhibition of Signaling Pathways : Disruption of key pathways like PI3K/Akt that are often overactive in cancer cells.
Molecular docking studies suggest strong binding affinities between this compound and specific proteins involved in cancer progression .
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. The compound could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. Further research is needed to confirm these effects and elucidate the underlying mechanisms .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Targeting specific enzymes related to bacterial growth or cancer cell proliferation.
- Receptor Interaction : Binding to receptors that modulate cellular signaling pathways.
Case Studies
Several studies have highlighted the biological activities of similar oxadiazole derivatives:
- Antimicrobial Study : A study demonstrated that oxadiazole derivatives exhibited broad-spectrum antimicrobial activity against multiple pathogens with varying degrees of effectiveness based on structural modifications .
- Cancer Research : In vitro assays indicated that oxadiazole compounds could inhibit tumor growth in various cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
